Product packaging for ((2,6-Dichlorophenyl)sulfonyl)alanine(Cat. No.:CAS No. 1008050-81-4)

((2,6-Dichlorophenyl)sulfonyl)alanine

Cat. No.: B2839907
CAS No.: 1008050-81-4
M. Wt: 298.13
InChI Key: PAUBDKVONJBMDJ-UHFFFAOYSA-N
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Description

Contextualization within Amino Acid Derivative Chemistry

Amino acids are the fundamental building blocks of proteins and play crucial roles in a vast array of biological processes. Beyond their natural functions, chemically modified amino acids, often termed "unnatural" or "non-proteinogenic" amino acids, are invaluable tools in medicinal chemistry. The derivatization of amino acids allows for the fine-tuning of their structure, polarity, and conformational flexibility, which can lead to enhanced biological activity, improved metabolic stability, and novel mechanisms of action.

The synthesis of N-sulfonylated amino acids, such as ((2,6-Dichlorophenyl)sulfonyl)alanine, is a well-established strategy in the development of new therapeutic agents. The sulfonamide linkage is a key feature in many clinically successful drugs, and its incorporation into an amino acid scaffold can yield compounds with a diverse range of biological activities, including antimicrobial, anticancer, and enzyme-inhibitory properties.

Significance of Dichlorophenyl and Sulfonyl Moieties in Biomedical Research

The presence of both a dichlorophenyl group and a sulfonyl moiety in the structure of this compound is of particular significance from a biomedical research perspective.

The sulfonyl group is a prominent pharmacophore found in a wide array of therapeutic agents. Its ability to act as a hydrogen bond acceptor and its tetrahedral geometry allow for strong and specific interactions with biological targets such as enzymes and receptors. Sulfonamides, which contain the -SO₂NH- linkage, are a major class of antibacterial drugs and are also found in diuretics, anticonvulsants, and anti-inflammatory agents. The incorporation of a sulfonyl group can enhance the binding affinity of a molecule to its target and improve its pharmacokinetic profile.

The dichlorophenyl moiety , particularly the 2,6-disubstitution pattern, is another structural feature frequently encountered in bioactive compounds. The chlorine atoms can significantly influence the electronic properties and lipophilicity of the molecule. This, in turn, can affect its ability to cross cell membranes and interact with hydrophobic pockets in target proteins. The 2,6-dichloro substitution can also impose conformational constraints on the molecule, which can lead to increased selectivity for a particular biological target. Research has shown that this specific substitution pattern can be crucial for the potency and selectivity of various enzyme inhibitors.

Overview of Current Research Landscape Pertaining to Structural Analogs

While direct studies on this compound are not extensively reported in publicly available literature, the research landscape for its structural analogs is active and provides valuable insights into its potential areas of application.

Research into N-arylsulfonylated amino acid derivatives has demonstrated a broad spectrum of biological activities. For instance, various N-sulfonylated amino acid amides have been synthesized and evaluated for their fungicidal properties. These studies have highlighted the importance of the nature of both the amino acid and the arylsulfonyl group in determining the antifungal efficacy.

Furthermore, compounds containing the 2,6-dichlorophenyl moiety have been investigated as potent and selective inhibitors of various kinases, which are important targets in cancer therapy. Structure-activity relationship (SAR) studies of these compounds have often revealed that the 2,6-dichloro substitution is critical for achieving high potency.

The synthesis of amino acid conjugates of compounds containing the o-(2,6-dichlorophenyl)amino phenylacetic acid scaffold has also been explored, leading to the development of new anti-inflammatory and analgesic agents. These studies underscore the utility of combining the 2,6-dichlorophenyl moiety with amino acid structures to generate novel therapeutic candidates.

The collective body of research on these structural analogs suggests that this compound is a promising candidate for investigation in various therapeutic areas, including but not limited to, oncology, infectious diseases, and inflammatory conditions.

Detailed Research Findings on Structural Analogs

Due to the limited specific data on this compound, the following tables present research findings on structurally related compounds to illustrate the potential biological activities of this class of molecules.

Table 1: Anticancer Activity of N-Arylsulfonyl Carbazoles

Compound IDCell LineIC50 (µM) researchgate.net
8h PANC-13.69
Capan-21.30
SGC-79012.25
HCT-1161.90
HL-602.20
HFL-1 (normal)20.04
5-FU PANC-119.31
Capan-232.40
SGC-790116.56
HCT-11610.03

This table showcases the in vitro anticancer activity of an N-arylsulfonyl carbazole (B46965) derivative (8h) compared to the standard chemotherapeutic agent 5-Fluorouracil (5-FU). The data indicates that compound 8h exhibits potent and selective activity against various cancer cell lines with significantly lower toxicity towards a normal cell line. researchgate.net

Table 2: Antimicrobial Activity of N-p-Toluenesulfonyl Amino Acid Conjugates

Compound IDMicroorganismZone of Inhibition (mm) who.intMIC (µg/mL) who.int
2a (Glycine conjugate) E. coli22.3 ± 0.1112.5
S. aureus20.2 ± 0.2612.5
A. flavus25.4 ± 0.156.25
A. alternata23.2 ± 0.1112.5
2b (Arginine conjugate) E. coli20.2 ± 0.2612.5
S. aureus23.2 ± 0.556.25
A. flavus26.2 ± 0.326.25
A. alternata25.1 ± 0.236.25
Ciprofloxacin E. coli28.2 ± 0.116.25
S. aureus27.3 ± 0.236.25
Clotrimazole A. flavus28.1 ± 0.116.25
A. alternata27.2 ± 0.156.25

This table summarizes the antibacterial and antifungal activities of N-p-toluenesulfonyl derivatives of glycine (B1666218) and arginine. The results demonstrate that these amino acid conjugates possess significant antimicrobial properties against both bacterial and fungal strains. who.int

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9Cl2NO4S B2839907 ((2,6-Dichlorophenyl)sulfonyl)alanine CAS No. 1008050-81-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(2,6-dichlorophenyl)sulfonylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Cl2NO4S/c1-5(9(13)14)12-17(15,16)8-6(10)3-2-4-7(8)11/h2-5,12H,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAUBDKVONJBMDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NS(=O)(=O)C1=C(C=CC=C1Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl2NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations

Strategies for ((2,6-Dichlorophenyl)sulfonyl)alanine Synthesis

The core synthesis of this compound hinges on the formation of a stable sulfonamide bond between a suitably activated dichlorophenylsulfonyl precursor and the alanine (B10760859) moiety. This process requires careful selection of starting materials and reaction conditions to ensure high yield and purity of the final product.

Precursor Utilization in Sulfonamide Formation

The primary precursor for the dichlorophenylsulfonyl group is 2,6-dichlorophenylsulfonyl chloride. The synthesis of this key intermediate can be achieved through several routes, often starting from 2,6-dichloroaniline (B118687). One common method involves the diazotization of 2,6-dichloroaniline followed by a sulfochlorination reaction.

Alternatively, 2,6-dichlorobenzenethiol can serve as a precursor. Oxidative chlorination of the thiol provides an effective route to the desired sulfonyl chloride. The choice of precursor can be influenced by commercial availability, cost, and the scale of the synthesis.

Reaction Pathways for Incorporating the Alanine Moiety

The incorporation of the alanine moiety is typically achieved through a nucleophilic substitution reaction between 2,6-dichlorophenylsulfonyl chloride and alanine. To facilitate this reaction and avoid unwanted side reactions, the carboxylic acid group of alanine is often protected, commonly as a methyl or ethyl ester. This protection enhances the solubility of the amino acid in organic solvents and prevents its interference with the sulfonylation reaction.

The reaction is generally carried out under Schotten-Baumann conditions, which involve the use of a base to neutralize the hydrochloric acid generated during the reaction, thereby driving the equilibrium towards product formation. nih.govwikipedia.orglscollege.ac.inchemeurope.com This biphasic system, often consisting of an organic solvent and an aqueous basic solution, is a widely used method for the synthesis of amides and sulfonamides from amines and acid chlorides. nih.govwikipedia.orglscollege.ac.inchemeurope.com

A typical reaction scheme is as follows: 2,6-Dichlorophenylsulfonyl chloride + L-Alanine methyl ester → ((2,6-Dichlorophenyl)sulfonyl)-L-alanine methyl ester + HCl

Following the successful N-sulfonylation, the protecting group on the alanine carboxylate can be removed by hydrolysis to yield the final this compound.

Optimization of Reaction Conditions for Yield and Selectivity

The optimization of the Schotten-Baumann reaction is crucial for maximizing the yield and ensuring the stereochemical integrity of the final product. Key parameters that are often optimized include the choice of base, solvent, reaction temperature, and the rate of addition of the sulfonyl chloride.

Common bases used include sodium hydroxide, potassium carbonate, and organic amines like triethylamine. The selection of the base can influence the reaction rate and the extent of side reactions, such as the hydrolysis of the sulfonyl chloride. The solvent system, typically a mixture of water and an organic solvent like dichloromethane (B109758) or diethyl ether, is chosen to ensure adequate solubility of both reactants.

Temperature control is also critical. The reaction is often initiated at a low temperature (e.g., 0-5 °C) to control the exothermic nature of the reaction and then allowed to warm to room temperature to ensure completion. The slow, dropwise addition of the sulfonyl chloride to the reaction mixture containing the alanine ester and base helps to maintain a low concentration of the highly reactive sulfonyl chloride, minimizing potential side reactions. The table below summarizes the impact of various reaction parameters on the synthesis of N-arylsulfonyl amino acids.

Table 1: Optimization of N-Sulfonylation of Amino Acid Esters

ParameterVariationEffect on Yield and SelectivityReference
BaseInorganic (e.g., NaOH, K2CO3) vs. Organic (e.g., Triethylamine, Pyridine)Inorganic bases in a two-phase system often provide high yields and are cost-effective. Organic bases can be used in anhydrous conditions, which may be preferable for sensitive substrates. nih.govwikipedia.org
SolventBiphasic (e.g., CH2Cl2/H2O) vs. Monophasic (e.g., THF, Dioxane)Biphasic systems are classic for Schotten-Baumann conditions and facilitate easy work-up. Monophasic systems may be required for substrates with poor solubility in water. lscollege.ac.inchemeurope.com
Temperature0 °C to Room TemperatureLow initial temperature helps to control the exothermicity of the reaction and minimize side reactions. Allowing the reaction to warm to room temperature ensures completion. nih.gov
Addition Rate of Sulfonyl ChlorideSlow (dropwise) vs. RapidSlow addition is crucial to maintain a low concentration of the electrophile, preventing side reactions and improving selectivity. nih.gov

Derivatization Approaches for Structural Analogs and Probes

The generation of structural analogs and molecular probes from this compound is essential for structure-activity relationship (SAR) studies and for developing tools to investigate biological systems. Derivatization can be targeted at either the alanine side chain or the dichlorophenyl aromatic ring.

Modifications of the Alanine Side Chain and Stereochemistry

The methyl side chain of the alanine moiety offers a site for chemical modification to introduce diverse functional groups. One approach involves the deprotonation of the α-carbon of the N-sulfonylated alanine ester to form an enolate, which can then be alkylated with various electrophiles. This allows for the introduction of longer alkyl chains, functionalized alkyl groups, or other substituents.

Furthermore, the synthesis can be adapted to incorporate alanine analogs with pre-existing side-chain modifications. For example, using β-hydroxyalanine (threonine) or other substituted alanines in the initial sulfonylation reaction would yield derivatives with functionalized side chains. The stereochemistry of the alanine moiety is a critical consideration, and stereospecific synthetic methods are employed to produce enantiomerically pure derivatives.

Substitutions on the Dichlorophenyl Aromatic Ring

Modifying the substitution pattern on the dichlorophenyl ring can significantly impact the biological activity and physicochemical properties of the molecule. While the 2,6-dichloro substitution pattern is fixed in the parent compound, analogs with different substituents can be synthesized by starting with appropriately substituted phenylsulfonyl chlorides.

For instance, introducing an amino group at the 4-position of the dichlorophenyl ring can be achieved by starting with 2,6-dichloro-4-nitroaniline. researchgate.netgoogle.com This precursor can be converted to the corresponding sulfonyl chloride and then reacted with alanine. Subsequent reduction of the nitro group to an amine provides a handle for further functionalization.

Nucleophilic aromatic substitution (SNAr) reactions can also be explored to replace one of the chlorine atoms on the aromatic ring, although this is challenging due to the deactivating effect of the sulfonyl group. However, with highly activated substrates or under specific catalytic conditions, such transformations may be possible, allowing for the introduction of a wide range of substituents. The table below outlines potential derivatization strategies.

Table 2: Derivatization Strategies for this compound Analogs

Modification SiteStrategyPotential Functional Groups IntroducedReference
Alanine Side ChainAlkylation of enolateAlkyl, benzyl, allyl groups researchgate.net
Use of substituted alanine precursorsHydroxyl, amino, carboxyl groups nih.gov
Dichlorophenyl RingSynthesis from substituted precursorsNitro, amino, methoxy (B1213986) groups researchgate.netgoogle.com
Nucleophilic Aromatic SubstitutionAmines, alkoxides, thiols wikipedia.orgmasterorganicchemistry.com

Alterations of the Sulfonyl Linker Region

The sulfonyl linker in N-sulfonylated amino acids is a key structural motif that influences the molecule's chemical and biological properties. While direct modifications to the sulfur atom of an already formed sulfonyl group are challenging, alterations in this region are typically achieved by synthesizing analogues with different spacers or functional groups between the aryl ring and the sulfonyl moiety, or by modifying the sulfonyl group itself prior to its coupling with the amino acid.

Research into related compounds has explored various strategies for modifying sulfonyl-containing molecules. For instance, the aryl(sulfonyl)amino group has been shown to be a versatile functional group that can be activated for intramolecular displacement reactions, suggesting a potential for post-synthesis modification of the broader N-sulfonylamino scaffold. acs.org

One common approach to introducing diversity around the sulfonyl linker is through the use of different sulfonylating agents in the initial synthesis. Starting with alanine or its esters, the N-sulfonylation can be carried out with a variety of (2,6-dichlorophenyl)-analogue sulfonyl chlorides. For example, inserting a methylene (B1212753) or other small group between the phenyl ring and the sulfonyl chloride would result in a homologous series of N-sulfonated alanines.

Another strategy involves the modification of the amino acid component prior to sulfonylation. For instance, radical cascade cyclizations of amino acid-tethered 1,6-enynones with sulfonyl hydrazides have been used to create functionalized succinimide (B58015) derivatives. nih.gov This approach allows for significant alteration of the structure around the nitrogen atom to which the sulfonyl group is attached. Although this example leads to a heterocyclic system, the underlying principle of using a modified amino acid precursor is broadly applicable.

The following table summarizes potential synthetic approaches for altering the sulfonyl linker region based on methodologies applied to related compounds.

Modification Strategy Synthetic Approach Potential Outcome for this compound Analogues Reference
Homologation of the Aryl LinkerSynthesis of (2,6-dichlorobenzyl)sulfonyl chloride followed by reaction with alanine.Introduction of a methylene spacer between the phenyl ring and the sulfonyl group.General Synthetic Knowledge
Bioisosteric Replacement of the Sulfonyl GroupUse of alternative electrophiles such as sulfinyl chlorides or phosphoryl chlorides in the coupling reaction with alanine.Generation of sulfinamide or phosphonamide analogues.General Synthetic Knowledge
Modification of the Amino Acid BackboneRadical cascade cyclization of an alanine-derived 1,6-enynone with (2,6-dichlorophenyl)sulfonyl hydrazide.Formation of a highly functionalized succinimide with the (2,6-dichlorophenyl)sulfonyl group attached. nih.gov

Stereoselective Synthesis of Enantiopure Derivatives

The biological activity of chiral molecules like this compound is often dependent on their absolute stereochemistry. Therefore, the development of stereoselective synthetic methods to obtain enantiomerically pure L- or D-((2,6-dichlorophenyl)sulfonyl)alanine is of significant interest.

A primary strategy for achieving stereoselectivity is to start with an enantiopure precursor. Since both L-alanine and D-alanine are readily available and relatively inexpensive, the most straightforward approach to enantiopure this compound is the direct sulfonylation of the corresponding enantiopure alanine with 2,6-dichlorophenylsulfonyl chloride. This reaction typically proceeds with retention of stereochemistry at the alpha-carbon of the amino acid.

For the synthesis of more complex or unnatural amino acid derivatives, asymmetric synthesis methodologies are employed. One powerful approach is the use of chiral auxiliaries. For instance, enantiopure sulfinimines have been extensively used as intermediates for the stereoselective synthesis of a wide range of amino compounds, including α- and β-amino acids. nih.gov In a hypothetical application to the target molecule, an N-sulfinylimine derived from a glyoxylate (B1226380) could be reacted with a suitable nucleophile, followed by removal of the sulfinyl auxiliary and subsequent N-sulfonylation with 2,6-dichlorophenylsulfonyl chloride to yield an enantiopure product.

Modern catalytic asymmetric methods also offer efficient routes to enantiopure amino acids. Metallaphotoredox catalysis, for example, has been used for the synthesis of enantiopure unnatural amino acids starting from serine derivatives. nih.gov This type of methodology could potentially be adapted for the synthesis of enantiopure N-sulfonylated alanines by incorporating the desired sulfonyl group at an appropriate stage.

The table below outlines common strategies for the stereoselective synthesis of enantiopure N-sulfonylated amino acids.

Stereoselective Strategy Description Typical Stereochemical Outcome Applicability to Target Molecule Reference
Chiral Pool SynthesisDirect sulfonylation of enantiopure L- or D-alanine with 2,6-dichlorophenylsulfonyl chloride.High enantiomeric excess (>99% ee), configuration depends on the starting alanine enantiomer.Direct and efficient method for both L- and D-isomers.General Synthetic Knowledge
Chiral Auxiliary-Mediated SynthesisUse of enantiopure sulfinimines as electrophiles in diastereoselective addition reactions. nih.govHigh diastereoselectivity, leading to high enantiomeric excess after auxiliary removal.Applicable for the synthesis of non-standard or substituted alanine derivatives prior to sulfonylation. nih.gov
Asymmetric CatalysisMetallaphotoredox-catalyzed cross-coupling of an alanine-derived radical precursor with a (2,6-dichlorophenyl)sulfonyl-containing species.Potentially high enantioselectivity depending on the catalyst and reaction conditions.Advanced method for creating complex derivatives. nih.gov

A comprehensive search of scientific literature and databases has yielded no specific information regarding the biological or pharmacological activities of the chemical compound this compound. There are no available research findings, data tables, or publications that correspond to the topics outlined in the user's request, including its antimicrobial effects, influence on bacterial cell wall biosynthesis, specificity for Gram-positive or Gram-negative bacteria, mechanisms of action, modulation of kinase activity, or receptor ligand binding.

Exploration of Biological Activities and Molecular Interactions

Studies on Other Potential Pharmacological Activities

Immunomodulatory Potentials

A comprehensive search of scientific databases and literature reveals no specific studies investigating the immunomodulatory potentials of ((2,6-Dichlorophenyl)sulfonyl)alanine. Research into how this compound may affect immune system components, such as cytokine production, lymphocyte proliferation, or macrophage activity, has not been published. Therefore, its capacity to act as an immunostimulant or immunosuppressant remains uncharacterized.

Other Identified Biological Targets

Beyond the specific enzymatic targets detailed in the subsequent sections, there is no available information in the public domain identifying other distinct biological targets for this compound. Its broader pharmacological profile and potential off-target activities have not been documented in peer-reviewed literature.

Enzymatic Targets and Binding Profiles

The following sections review the potential interaction of this compound with specific enzymatic targets.

D-Alanyl-D-Alanine Ligase and Related Peptidoglycan Synthesis Enzymes

There are no available research findings that describe the interaction between this compound and D-Alanyl-D-Alanine Ligase (Ddl) or any other enzymes involved in the bacterial peptidoglycan synthesis pathway. D-cycloserine is a known inhibitor of Ddl, but no such activity has been reported for the subject compound. nih.govwikipedia.org Consequently, its potential as an antibacterial agent acting through this mechanism is unknown.

Tyrosine Kinases (e.g., PDGFr, FGFr, Abl)

An extensive review of the literature did not yield any data on the activity of this compound as an inhibitor or modulator of tyrosine kinases, including Platelet-Derived Growth Factor Receptor (PDGFr), Fibroblast Growth Factor Receptor (FGFr), or Abelson murine leukemia viral oncogene homolog 1 (Abl) kinase. While many compounds containing a dichlorophenyl moiety have been investigated as tyrosine kinase inhibitors, no specific inhibitory concentrations (IC50) or binding data have been published for this compound itself. nih.govnih.govnih.govnih.gov

ATP Synthase Interactions

There is no scientific literature available that documents any direct interaction or modulatory effect of this compound on ATP synthase. The potential for this compound to inhibit or otherwise alter the function of this enzyme complex has not been investigated or reported.

Other Identified Protein Targets

No other specific protein targets for this compound have been identified in the available scientific literature. Its broader protein binding profile remains uncharacterized.

Note: The creation of data tables as requested by the instructions is not possible as no quantitative or qualitative data for this compound was found in the public scientific domain during the literature search.

As of the latest available research, there is no publicly accessible scientific literature detailing the biological activities, target engagement, or binding affinities of the specific chemical compound this compound.

Extensive searches of chemical and biological databases and scholarly articles have not yielded any studies that characterize the molecular interactions or biological targets of this particular compound. Consequently, data on its target engagement, such as binding constants (e.g., Ki, Kd, IC50), or the specific proteins or receptors with which it may interact, are not available.

Therefore, it is not possible to provide an article on the "Characterization of Target Engagement and Binding Affinities" for this compound at this time. Further research and publication in peer-reviewed scientific journals would be required to elucidate these properties.

Structure Activity Relationship Sar and Structural Optimization

Correlation of Chemical Structure with Observed Biological Efficacy

The biological efficacy of N-arylsulfonyl amino acids, such as ((2,6-Dichlorophenyl)sulfonyl)alanine, is intrinsically linked to their chemical architecture. These compounds are recognized for a wide range of biological activities, including anticancer and antibacterial effects. nih.govresearchgate.netmdpi.com The core structure, consisting of an aromatic ring, a sulfonyl group, and an amino acid, provides a versatile scaffold for engaging with various biological targets.

Influence of the Dichlorophenyl Moiety on Molecular Recognition

The 2,6-dichlorophenyl group plays a pivotal role in the molecular recognition of this compound. The presence of two chlorine atoms in the ortho positions of the phenyl ring introduces significant steric and electronic effects. nih.govresearchgate.net This substitution pattern can force the phenyl ring into a specific conformation relative to the sulfonyl group, which can be crucial for fitting into the binding pocket of a target protein. nih.gov

Furthermore, the chlorine atoms, being electronegative, alter the electronic properties of the phenyl ring. chemrxiv.org This can influence interactions with the target, such as halogen bonding and van der Waals forces. nih.govresearchgate.netacs.org In many instances, the 2,6-dichloro substitution is a key feature in potent enzyme inhibitors, where it contributes to both affinity and selectivity. nih.govresearchgate.net The steric bulk of the ortho-chloro substituents can also shield the sulfonyl-amino acid linkage from metabolic degradation, potentially improving the compound's pharmacokinetic properties.

Role of the Sulfonyl Group in Ligand-Target Interactions

The sulfonyl group is a critical functional group in medicinal chemistry, largely due to its ability to act as a hydrogen bond acceptor. nih.govbenthamscience.com The oxygen atoms of the sulfonyl group can form strong hydrogen bonds with amino acid residues in the active site of a protein, such as the backbone amides or the side chains of polar amino acids. researchgate.netnih.govbenthamscience.com These interactions are often key to the high affinity of sulfonamide-containing inhibitors. researchgate.net

In addition to its hydrogen bonding capacity, the sulfonyl group is a stable, non-hydrolyzable linker that correctly orients the aromatic and amino acid portions of the molecule for optimal interaction with the target. nih.govbenthamscience.com Its tetrahedral geometry also imparts a three-dimensional character to the ligand, which can be advantageous for occupying deep binding pockets. nih.govbenthamscience.com The sulfonyl group's ability to participate in a network of interactions, including dipolar and CH···O=S interactions, further underscores its importance in ligand-target binding. nih.govacs.org

Impact of Alanine (B10760859) Stereochemistry and Amino Acid Substitutions

The stereochemistry of the alanine moiety in this compound is of paramount importance for its biological activity. tru.canih.gov Since proteins are chiral, they typically show a strong preference for one enantiomer of a chiral ligand over the other. tru.canih.gov It is common for the biological activity to reside in only one of the enantiomers, while the other may be inactive or even exhibit off-target effects. tru.ca For amino acid derivatives, the naturally occurring L-configuration is often, but not always, the more active form. tru.calibretexts.org The specific stereochemical requirement will depend on the topology of the target's binding site.

Rational Design Principles for Potency, Selectivity, and Efficacy Enhancement

The rational design of more potent and selective analogs of this compound can be guided by the structure-activity relationships discussed above. nih.govresearchgate.net Key principles for enhancing the compound's profile include:

Modification of the Phenyl Ring: Introduction of different substituents on the phenyl ring can be used to optimize electronic and steric interactions with the target. For example, adding hydrogen bond donors or acceptors could lead to new interactions with the protein.

Bioisosteric Replacement: The sulfonyl group can be replaced with other bioisosteres, such as a sulfoximine (B86345) or a sulfonimidamide, to explore new interactions and modulate the compound's physicochemical properties. nih.govresearchgate.netctppc.org

Amino Acid Scanning: A systematic replacement of alanine with other natural and unnatural amino acids can be performed to identify the optimal side chain for interacting with the target.

Conformational Constraint: Introducing conformational rigidity into the molecule, for instance by cyclization, can lock it into its bioactive conformation, which often leads to an increase in potency and selectivity.

By applying these principles in an iterative process of design, synthesis, and biological evaluation, it is possible to develop analogs of this compound with improved therapeutic potential.

Illustrative Data Tables

To illustrate the principles of SAR, the following hypothetical data tables are presented.

Table 1: Impact of Phenyl Ring Substitution on Inhibitory Potency

CompoundR1R2IC50 (nM)
1ClCl50
2HH500
3FF100
4OMeH300

This table illustrates how different substituents on the phenyl ring can affect the inhibitory concentration (IC50). The 2,6-dichloro substitution (Compound 1) is shown as the most potent in this hypothetical series.

Table 2: Influence of Amino Acid Side Chain on Activity

CompoundAmino AcidIC50 (nM)
1aAlanine (L)50
1bAlanine (D)>1000
1cValine (L)25
1dGlycine (B1666218)200

This table demonstrates the importance of both stereochemistry and the nature of the amino acid side chain. The L-enantiomer is shown to be significantly more active than the D-enantiomer, and the larger, hydrophobic side chain of valine leads to improved potency in this hypothetical example.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to predict the fundamental properties of a molecule from first principles. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule.

Electronic structure analysis reveals the distribution of electrons within the ((2,6-Dichlorophenyl)sulfonyl)alanine molecule, which is crucial for understanding its reactivity, stability, and intermolecular interactions. Methods such as DFT with appropriate basis sets (e.g., B3LYP/6-311++G(d,p)) are commonly used for this purpose biointerfaceresearch.com. Key aspects of this analysis include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The energy of the HOMO indicates the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a critical parameter for determining molecular stability; a larger gap suggests higher stability and lower chemical reactivity. For aryl sulfonamide derivatives, the electron density in the HOMO is often localized on the aromatic ring, while the LUMO may be distributed across the sulfonyl group and the second ring system nih.gov.

Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution on the molecule's surface. It identifies electron-rich regions (negative potential, typically colored red), which are susceptible to electrophilic attack, and electron-poor regions (positive potential, colored blue), which are prone to nucleophilic attack. In this compound, the oxygen atoms of the sulfonyl group and the carboxylic acid group are expected to be regions of high negative potential, while the amine proton and hydrogens on the aromatic ring would exhibit positive potential biointerfaceresearch.com.

Table 1: Illustrative Electronic Properties of this compound Calculated via DFT Note: The following data is hypothetical and serves as an example of typical results from quantum chemical calculations.

Parameter Calculated Value Unit Significance
Energy of HOMO -6.85 eV Electron-donating ability
Energy of LUMO -1.23 eV Electron-accepting ability
HOMO-LUMO Gap (ΔE) 5.62 eV Chemical stability and reactivity
Dipole Moment 3.45 Debye Molecular polarity
Total Energy -1850.76 Hartrees Thermodynamic stability

Conformational analysis is essential for understanding the three-dimensional structure and flexibility of this compound. The molecule possesses several rotatable bonds, particularly around the sulfonyl group and the alanine (B10760859) backbone, allowing it to adopt various spatial arrangements (conformers).

The study of these conformers involves mapping the potential energy surface by systematically rotating key dihedral angles. This process identifies low-energy, stable conformers that are most likely to exist under physiological conditions acs.org. Such analyses are critical because the biological activity of a molecule is often dependent on its ability to adopt a specific conformation that fits into the binding site of a biological target nih.gov. For N-substituted amino acids, the torsional angles of the backbone are significantly influenced by the nature of the substituent group nih.govkoreascience.kr. The bulky 2,6-dichlorophenylsulfonyl group is expected to impose significant steric constraints, restricting the available conformational space compared to unsubstituted alanine.

Table 2: Example of Relative Energies for Hypothetical Conformers of this compound Note: This table is illustrative. A full analysis would involve scanning multiple dihedral angles.

Conformer ID Dihedral Angle (C-S-N-Cα) Relative Energy (kcal/mol) Population (%)
Conf-1 (Global Minimum) 175° 0.00 75.3
Conf-2 65° 1.85 15.1
Conf-3 -70° 2.50 9.6

Quantum chemical calculations can accurately predict various spectroscopic properties of a molecule based on its optimized geometric structure. These theoretical spectra are invaluable for interpreting experimental data and confirming the molecular structure.

Vibrational Spectroscopy (IR and Raman): Theoretical vibrational frequencies can be calculated from the optimized molecular geometry. These frequencies correspond to the characteristic stretching, bending, and torsional motions of the molecule's bonds. The predicted IR and Raman spectra for this compound would show characteristic peaks for the S=O stretches of the sulfonyl group, N-H and C=O vibrations from the alanine moiety, and C-Cl and C-C vibrations from the dichlorophenyl ring nih.gov.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical ¹H and ¹³C NMR chemical shifts can be computed using methods like the Gauge-Independent Atomic Orbital (GIAO) method. These predictions help in the assignment of signals in experimental NMR spectra, providing a detailed confirmation of the molecule's connectivity and chemical environment nih.govresearchgate.net.

Table 3: Illustrative Predicted Vibrational Frequencies for Key Functional Groups Note: These values are hypothetical examples. Calculated frequencies are often scaled to better match experimental data.

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹)
Carboxyl C=O Stretch 1745
Sulfonyl S=O Asymmetric Stretch 1355
Sulfonyl S=O Symmetric Stretch 1160
Amine N-H Stretch 3350
Aryl C-Cl Stretch 780

Molecular Docking Simulations for Target Binding

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target receptor, typically a protein. This method is fundamental in drug discovery for screening potential drug candidates and understanding their mechanism of action rjpbcs.com. For this compound, docking simulations can identify potential protein targets and elucidate the molecular interactions responsible for its biological activity.

The first step in a docking simulation is to identify the binding site (or active site) on the target protein. This is the region where the ligand is expected to bind and exert its effect. Binding sites are typically pockets or grooves on the protein surface. Their location can be determined from the crystal structure of the protein with a co-crystallized native ligand or predicted using computational algorithms that identify cavities on the protein's surface rjpbcs.comresearchgate.net. For inhibitors targeting enzymes, the binding site is often the catalytic pocket where the enzyme's natural substrate binds mdpi.com.

Once the binding site is defined, docking algorithms systematically place the ligand in various conformations and orientations within the site. Each of these "poses" is evaluated using a scoring function that estimates the binding affinity, often expressed as a binding energy (kcal/mol) researchgate.net. A more negative score typically indicates a more favorable binding interaction.

The analysis of the best-scoring poses reveals specific molecular interactions between this compound and the amino acid residues of the protein. These interactions can include:

Hydrogen Bonds: Formed between the sulfonyl oxygens, carboxyl group, or amine N-H of the ligand and polar residues in the protein (e.g., Serine, Threonine, Glutamine) biointerfaceresearch.com.

Hydrophobic Interactions: Occurring between the 2,6-dichlorophenyl ring and nonpolar residues (e.g., Leucine, Valine, Phenylalanine).

Ionic Interactions: The negatively charged carboxylate of alanine could interact with positively charged residues like Lysine or Arginine.

Halogen Bonds: The chlorine atoms on the phenyl ring can act as halogen bond donors, interacting with electron-rich atoms like oxygen or nitrogen in the protein backbone or side chains.

Studies on related sulfonamide-based inhibitors have shown that the sulfonyl oxygens are key for forming hydrogen bonds, while the aryl groups engage in crucial hydrophobic or π-stacking interactions within the binding pocket nih.govacs.org.

Table 4: Hypothetical Molecular Docking Results for this compound with a Kinase Target Note: This table provides an illustrative example of the output from a molecular docking study.

Parameter Result
Target Protein p38 MAP Kinase
PDB ID 1A9U
Binding Energy -8.9 kcal/mol
Predicted Interactions Interacting Protein Residue
Hydrogen Bond Met109
Hydrogen Bond Gly110
Hydrophobic Interaction Leu104, Val38
Halogen Interaction Lys53

Scoring and Ranking of Derivatives

In structure-based drug design, a crucial step after generating potential ligand poses within a protein's binding site is to evaluate and rank them. This is accomplished using scoring functions, which are mathematical models that estimate the binding affinity between a ligand and its target protein. nih.govwikipedia.org The primary goal of a scoring function is twofold: to correctly identify the native-like binding pose among many computer-generated decoys and to accurately rank different ligands according to their true binding affinities. nih.gov

Scoring functions can be broadly categorized into three main types: force-field-based, empirical, and knowledge-based. researchgate.net

Force-field-based scoring functions calculate the binding energy by summing up non-bonded interaction energies, such as van der Waals and electrostatic forces, typically derived from molecular mechanics force fields like AMBER or CHARMM. researchgate.net

Empirical scoring functions are regression-based models that calculate binding affinity by summing weighted energy terms. These terms, which include hydrogen bonds, ionic interactions, hydrophobic effects, and loss of conformational entropy upon binding, are calibrated using experimental binding data from a set of known protein-ligand complexes. nih.govresearchgate.net

Knowledge-based scoring functions derive statistical potentials from analyzing the frequency of atom-atom contacts in a large database of experimentally determined protein-ligand structures. These potentials reflect the likelihood of certain interactions being favorable. researchgate.net

For derivatives of this compound, these scoring functions are employed in virtual screening campaigns to prioritize compounds for synthesis and biological testing. A library of virtual derivatives can be docked into the active site of a target protein, and a scoring function is used to predict their binding scores. The compounds are then ranked based on these scores, with the top-ranked molecules considered the most promising candidates. nih.gov However, it is widely recognized that no single scoring function is perfect for all systems. Therefore, a "consensus scoring" approach, where multiple different scoring functions are used to evaluate the same set of compounds, is often employed to improve the reliability of the predictions. researchgate.netresearchgate.net

Scoring Function TypePrincipleRepresentative Examples
Force-Field-Based Calculates non-bonded interaction energies (van der Waals, electrostatic) based on classical mechanics.DOCK, Gold
Empirical Uses a linear combination of weighted energy terms (e.g., H-bonds, hydrophobic effect) fitted to experimental data.ChemScore, X-Score, GlideScore
Knowledge-Based Derives statistical potentials from the frequency of interatomic contacts in known protein-ligand complexes.PMF, DrugScore

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system, MD simulations provide a detailed view of molecular behavior, including conformational changes and interactions, which are difficult to observe experimentally. nih.gov

The biological activity of a molecule like this compound is intimately linked to its three-dimensional shape or conformation. MD simulations can reveal the conformational landscape of the molecule both in an unbound state (in solution) and when bound to a biological target. nih.gov

In solution, the molecule is not static but exists as an ensemble of different conformations. Simulations of similar molecules, such as alanine and its dipeptides in aqueous solution, show that the solute's functional groups and their interaction with surrounding water molecules dictate the dynamic behavior. nih.govbiosimu.org For this compound, simulations would track the rotational movements around its single bonds, particularly the torsion angles of the sulfonyl-alanine linkage. This reveals the preferred solution-state conformations and the energy barriers between them, which can influence the molecule's ability to recognize and bind to its target. The interactions between the polar sulfonyl and carboxyl groups with water are key determinants of its conformational stability. biosimu.orgpku.edu.cn

When bound to a protein, the molecule's conformational flexibility is typically reduced. MD simulations of the protein-ligand complex can show how the ligand adapts its conformation to fit the binding pocket and which specific conformations are stabilized by interactions with the protein's amino acid residues. nih.gov These simulations also reveal the dynamics of the protein itself upon ligand binding, highlighting any induced-fit mechanisms that are crucial for the interaction. nih.gov

MD simulations provide invaluable insights into the atomistic details of how a ligand binds to its protein target. nih.gov For sulfonamide-based inhibitors, computational studies have been used to explore the binding modes and interactions with target proteins. nih.govacs.org These simulations can map the entire binding process, from the initial encounter of the ligand with the protein to its final settlement in the binding pocket.

Key aspects of the binding mechanism that can be elucidated include:

Binding Pathways: Simulations can identify the primary pathways the ligand takes to enter the active site.

Key Interactions: They highlight the crucial intermolecular interactions, such as hydrogen bonds, electrostatic interactions, and hydrophobic contacts, that stabilize the bound complex. For sulfonamides, the sulfonyl group's oxygen atoms are often key hydrogen bond acceptors. nih.govacs.org

Role of Water: MD simulations can reveal the role of water molecules in the binding site, which can either mediate interactions between the ligand and protein or be displaced upon ligand binding, contributing favorably to the binding entropy. nih.gov

Binding Free Energies: Advanced MD-based techniques like Free Energy Perturbation (FEP) or Thermodynamic Integration (TI) can be used to calculate the binding free energy, providing a quantitative prediction of binding affinity.

By understanding these mechanisms, researchers can rationally design derivatives of this compound with modified functional groups to enhance favorable interactions or to overcome resistance mutations in the target protein.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov The fundamental principle is that the structural properties of a molecule, encoded by numerical values called descriptors, determine its activity. nih.gov QSAR models are widely used in drug discovery to predict the activity of untested compounds and to guide the design of more potent analogs. nih.gov Numerous QSAR studies have been successfully applied to series of sulfonamide derivatives to model their antimicrobial, anticancer, and enzyme inhibitory activities. tandfonline.comqub.ac.uk

The development of a robust QSAR model begins with the calculation of molecular descriptors for a set of compounds with known biological activities. These descriptors quantify various aspects of the molecular structure. qub.ac.uk

Descriptor Categories:

1D Descriptors: Basic properties like molecular weight, atom counts.

2D Descriptors: Derived from the 2D representation, including topological indices (e.g., connectivity indices), constitutional descriptors, and counts of structural features. qub.ac.uk

3D Descriptors: Calculated from the 3D conformation of the molecule, such as molecular shape, volume, surface area, and quantum chemical descriptors (e.g., HOMO/LUMO energies, dipole moment). qub.ac.uk

Once calculated, a critical step is to select a subset of relevant descriptors that have the strongest correlation with the biological activity while being minimally correlated with each other. jbclinpharm.org This is often achieved using statistical techniques like multiple linear regression (MLR) or genetic algorithms. nih.gov

The selected descriptors are then used to build the mathematical model using methods such as:

Multiple Linear Regression (MLR): Creates a linear equation relating the descriptors to the activity. nih.gov

Partial Least Squares (PLS): A regression technique suitable for when the number of descriptors is large or they are highly correlated. chemijournal.com

Machine Learning Methods: Non-linear approaches like Artificial Neural Networks (ANN), Support Vector Machines (SVM), and Random Forest can capture more complex relationships between structure and activity. qub.ac.ukjbclinpharm.org

Descriptor ClassSpecific ExamplesInformation Encoded
Constitutional Molecular Weight, Number of N atoms, Number of aromatic ringsBasic composition and size of the molecule
Topological Zagreb index, Kier & Hall connectivity indicesAtomic connectivity and branching
Geometrical (3D) Molecular surface area, Molecular volume3D shape and size of the molecule
Electrostatic Dipole moment, Highest Occupied Molecular Orbital (HOMO) energyElectronic distribution and reactivity
Hydrophobic LogP (Octanol-water partition coefficient)Lipophilicity and membrane permeability

A QSAR model's utility lies in its ability to accurately predict the biological activity of new, unsynthesized compounds. Before a model can be used for prediction, it must be rigorously validated to ensure it is robust and not overfitted to the training data. jbclinpharm.org

Validation Techniques:

Internal Validation: Techniques like leave-one-out cross-validation (LOO-CV) are used, where the model is repeatedly built on a subset of the data and tested on the remaining data point. The cross-validated correlation coefficient (q²) is a key metric of internal predictive power. tandfonline.com

External Validation: The model's predictive performance is assessed on an external test set of compounds that were not used during model development. The predictive correlation coefficient (R²_pred) for the test set is a crucial indicator of the model's real-world applicability. tandfonline.comresearchgate.net

A validated QSAR model for a series of this compound derivatives would provide an equation linking specific structural features to activity. For instance, a model might indicate that increasing lipophilicity (LogP) and decreasing the energy of the HOMO are correlated with higher potency. Researchers can use this information to design new derivatives with optimized descriptor values, thereby prioritizing the synthesis of compounds with a higher probability of success. ekb.eg

Statistical ParameterDescriptionAcceptable Value
R² (Coefficient of Determination) Measures the goodness of fit of the model to the training data.> 0.6
q² (Cross-validated R²) Measures the internal predictive ability of the model.> 0.5
R²_pred (External Validation R²) Measures the predictive ability of the model on an external test set.> 0.6
F-statistic A measure of the statistical significance of the regression model.High value
Standard Deviation (s) A measure of the error in the predicted values.Low value

Ligand-Based and Structure-Based Drug Design Approaches5.5.1. De Novo Design Strategies5.5.2. Virtual Screening Methodologies

Without foundational research on the computational and molecular modeling aspects of this compound, any attempt to create the requested content would be speculative and would not adhere to the required standards of scientific accuracy and reliance on verifiable sources. Further research into this specific compound is required before a comprehensive article on its computational chemistry and drug design applications can be written.

Advanced Research Directions and Future Prospects

Integration with Combinatorial Chemistry and High-Throughput Screening Platforms

The core structure of ((2,6-Dichlorophenyl)sulfonyl)alanine is highly amenable to combinatorial synthesis, a powerful strategy for the rapid generation of large, diverse chemical libraries. By systematically modifying the alanine (B10760859) backbone and the phenyl ring, researchers can create a vast array of analogs. This approach, combined with high-throughput screening (HTS), can efficiently identify compounds with desired biological activities. nih.govufl.edu

HTS platforms, utilizing robotics and automated data analysis, enable the rapid screening of these libraries against a multitude of biological targets. ewadirect.com Technologies such as fluorescence intensity, luminescence, and AlphaScreen can be adapted to assess the bioactivity of thousands of compounds in a short period. The integration of liquid-phase combinatorial synthesis could further enhance this process by allowing for the production of larger quantities of each library member for more detailed biological evaluation. nih.gov This combination of combinatorial chemistry and HTS is a cornerstone of modern drug discovery, facilitating the identification of lead compounds for further development. ufl.edunih.gov

Table 1: High-Throughput Screening Technologies

Technology Principle Application in Drug Discovery
Fluorescence Intensity Measures changes in the fluorescence of a sample upon compound interaction. Widely used for enzyme and receptor binding assays.
Luminescence Detects light produced by a biochemical reaction. Ideal for reporter gene assays and cytotoxicity studies.
AlphaScreen A bead-based assay that measures molecular interactions in a homogenous format. Suitable for detecting protein-protein interactions and enzyme activity.

| High-Content Screening (HCS) | Automated microscopy and image analysis to assess cellular phenotypes. | Provides detailed information on a compound's effect on cell morphology and function. |

Development of Novel Derivatives for Unmet Biomedical Needs

The development of novel derivatives of this compound is a promising avenue for addressing unmet biomedical needs. Structure-activity relationship (SAR) studies are crucial in guiding the rational design of new analogs with improved potency, selectivity, and pharmacokinetic properties. researchgate.net For instance, modifications to the 2,6-dichlorophenyl group have been shown in other molecular contexts to significantly impact biological activity. nih.gov

The synthesis of new derivatives can be achieved through various organic chemistry reactions, targeting different parts of the parent molecule. For example, the amino and carboxylic acid groups of the alanine moiety provide convenient handles for chemical modification. zsmu.edu.uanih.gov The goal is to create a portfolio of compounds with diverse biological profiles, potentially leading to treatments for a range of diseases, including cancer and neurodegenerative disorders. nih.govgoogle.com The discovery of a potent, orally active Src kinase inhibitor containing a 2,6-dichlorophenyl group highlights the therapeutic potential of this chemical motif. nih.gov

Application in Chemical Biology as Probes for Biological Pathways

Beyond their therapeutic potential, derivatives of this compound can serve as valuable chemical probes to investigate complex biological pathways. These molecular tools can be used to selectively inhibit or activate specific proteins, allowing researchers to dissect their roles in cellular processes. nih.gov The insights gained from such studies can illuminate the molecular basis of diseases and identify new therapeutic targets.

The design of effective chemical probes requires a deep understanding of the target's structure and function. By developing highly potent and selective derivatives, researchers can minimize off-target effects and obtain more reliable data. The use of these probes in cellular and animal models can help to validate new therapeutic strategies and provide a deeper understanding of signal transduction pathways. nih.govnih.gov

Leveraging Advanced Computational Methodologies for Predictive Modeling

Advanced computational methodologies, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, are indispensable tools in modern drug discovery. rjpbcs.comresearchgate.net These in silico techniques can predict the binding affinity of a compound to its target, as well as its absorption, distribution, metabolism, and excretion (ADME) properties. nih.gov

By creating a virtual library of this compound derivatives, researchers can use computational tools to prioritize the synthesis of compounds with the highest probability of success. rjpbcs.com This approach can significantly reduce the time and cost associated with drug development. nih.gov Predictive models can also help to identify potential off-target interactions, allowing for the early identification of potential safety concerns. nih.govresearchgate.net

Table 2: Computational Tools in Drug Discovery

Computational Method Description Application
Molecular Docking Predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. To predict the binding mode and affinity of a ligand to a protein target.
QSAR Relates the chemical structure of a series of compounds to their biological activity using statistical methods. To predict the activity of new compounds and guide lead optimization.
ADME Prediction Uses computational models to predict the pharmacokinetic properties of a compound. To assess the drug-likeness of a compound early in the discovery process.

| Molecular Dynamics | Simulates the movement of atoms and molecules over time. | To study the dynamic behavior of protein-ligand complexes. |

Exploration of Uncharted Biological Pathways and Targets

The unique chemical structure of this compound and its derivatives may enable the exploration of previously uncharted biological pathways and targets. Phenotypic screening, where compounds are tested for their effects on cellular or organismal phenotypes without a preconceived target, can be a powerful approach to uncover novel mechanisms of action.

By screening a library of derivatives in a variety of disease models, researchers may identify compounds with unexpected and valuable biological activities. The subsequent identification of the molecular targets of these "hit" compounds can lead to the discovery of new drug targets and a deeper understanding of disease biology. This unbiased approach has the potential to open up entirely new avenues for therapeutic intervention.

Translational Research Opportunities for Preclinical Development

Promising lead compounds identified through the aforementioned strategies will require a robust preclinical development program to advance them toward clinical trials. This phase of research involves extensive in vitro and in vivo testing to evaluate the efficacy, safety, and pharmacokinetic profile of the drug candidate. acs.orgnih.gov

Key preclinical activities include formulation development to ensure optimal delivery of the compound, and toxicology studies to assess its safety profile. acs.org The successful completion of these studies is a prerequisite for obtaining regulatory approval to initiate human clinical trials. The ultimate goal of this translational research is to bridge the gap between basic scientific discovery and the development of new medicines that can improve human health. explorationpub.com

Q & A

Basic Research Questions

Q. What are the established synthetic routes for ((2,6-Dichlorophenyl)sulfonyl)alanine, and what reaction conditions optimize yield?

  • Methodology : The compound can be synthesized via sulfonylation of alanine derivatives using 2,6-dichlorophenylsulfonyl chloride. Key steps include:

  • Reaction Setup : Dissolve D-alanine in anhydrous DMF under nitrogen, add 2,6-dichlorophenylsulfonyl chloride (1.2 eq) at 0°C, and stir for 12–24 hours.
  • Workup : Quench with ice water, extract with ethyl acetate, and purify via silica gel chromatography (hexane/EtOAc gradient) .
  • Optimization : Control pH (7–8) to minimize side reactions like hydrolysis. Use anhydrous solvents to enhance sulfonyl chloride reactivity.

Q. How can researchers verify the purity and structural integrity of this compound post-synthesis?

  • Analytical Techniques :

  • HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) and UV detection at 254 nm.
  • NMR : Confirm the presence of sulfonyl (δ 3.2–3.5 ppm for SO₂CH₂) and dichlorophenyl (δ 7.3–7.6 ppm aromatic protons) groups.
  • Mass Spectrometry : ESI-MS in negative mode to detect [M-H]⁻ ions matching the molecular formula (C₉H₈Cl₂NO₄S) .

Q. What solvents and storage conditions are optimal for maintaining this compound stability?

  • Solubility : DMSO or DMF for stock solutions (10–50 mM). Avoid aqueous buffers unless pH-stabilized (pH 6–8).
  • Storage : Store at -20°C in amber vials under inert gas to prevent sulfonyl group oxidation. Lyophilized forms retain stability for >6 months .

Advanced Research Questions

Q. How do steric and electronic effects of the 2,6-dichlorophenyl group influence the compound’s reactivity in enzyme inhibition assays?

  • Mechanistic Insight : The 2,6-dichloro substitution creates steric hindrance, reducing non-specific binding. The electron-withdrawing Cl groups enhance sulfonyl electrophilicity, promoting covalent interactions with catalytic residues (e.g., serine hydrolases). Compare inhibition kinetics against analogs with para-substituted phenyl groups to isolate steric/electronic contributions .

Q. What strategies resolve contradictions in reported biological activity data for this compound across studies?

  • Critical Analysis :

  • Assay Variability : Normalize data using internal controls (e.g., known inhibitors) and standardize cell lines/pH conditions.
  • Structural Confirmation : Re-analyze batches via XRD or 2D NMR to rule out polymorphic or stereochemical discrepancies .
  • Meta-Analysis : Use computational docking to reconcile conflicting IC₅₀ values by modeling binding modes under varying experimental parameters .

Q. How can computational modeling guide the design of derivatives with enhanced target selectivity?

  • Approach :

  • Docking Studies : Use Schrödinger Suite or AutoDock Vina to predict interactions with target enzymes (e.g., proteases, kinases). Focus on sulfonyl group orientation and dichlorophenyl hydrophobic contacts.
  • SAR Development : Modify alanine’s carboxyl or amino groups to introduce hydrogen-bond donors/acceptors. Test derivatives in vitro for improved Ki values .

Q. What in vitro and in vivo models are appropriate for evaluating the compound’s pharmacokinetic properties?

  • Models :

  • In Vitro : Caco-2 cells for permeability; liver microsomes for metabolic stability (monitor sulfoxide metabolites via LC-MS).
  • In Vivo : Rodent models with IV/PO dosing (5–20 mg/kg). Plasma analysis at t = 0.5, 1, 2, 4, 8 h to calculate AUC and half-life. Include bile-duct cannulated rats to assess enterohepatic recirculation .

Methodological Considerations

Q. What precautions are critical when handling this compound in biological assays?

  • Safety : Use PPE (gloves, goggles) due to potential irritancy. Avoid light exposure to prevent photodegradation.
  • Interference Checks : Confirm the compound does not auto-fluoresce or quench assay signals (e.g., in fluorogenic protease assays) .

Q. How can researchers differentiate between covalent and non-covalent enzyme inhibition mechanisms?

  • Experimental Design :

  • Pre-Incubation : Measure time-dependent activity loss; covalent inhibitors show progressive inhibition.
  • Dialysis Test : Post-inhibition, dialyze the enzyme-inhibitor mixture. Activity recovery indicates non-covalent binding.
  • Mass Spectrometry : Detect enzyme mass shifts (+ molecular weight of inhibitor) for covalent adducts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.